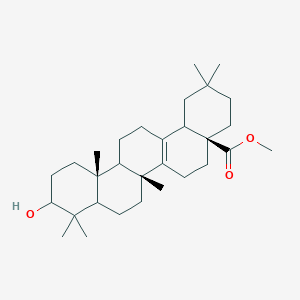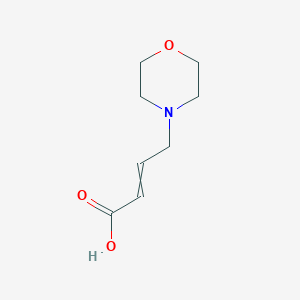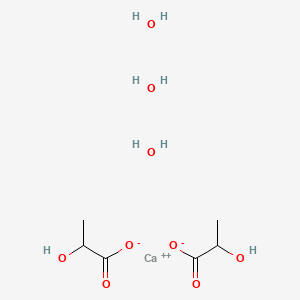
27-Norolean-13-en-28-oic acid, 3beta-hydroxy-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
27-Norolean-13-en-28-oic acid, 3beta-hydroxy-, methyl ester is a naturally occurring triterpenoid compoundThis compound belongs to the oleanane-type triterpenoids, which are known for their diverse biological activities and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 27-Norolean-13-en-28-oic acid, 3beta-hydroxy-, methyl ester typically involves the following steps:
Starting Material: The synthesis begins with oleanolic acid, a common triterpenoid.
Oxidation: Oleanolic acid is oxidized to form 27-norolean-13-en-28-oic acid.
Esterification: Finally, the carboxylic acid group at the 28 position is esterified with methanol to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using the same steps as described above, with optimization for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
27-Norolean-13-en-28-oic acid, 3beta-hydroxy-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
27-Norolean-13-en-28-oic acid, 3beta-hydroxy-, methyl ester has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other triterpenoid derivatives.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of pharmaceuticals and cosmetics
Mécanisme D'action
The mechanism of action of 27-Norolean-13-en-28-oic acid, 3beta-hydroxy-, methyl ester involves several molecular targets and pathways:
Molecular Targets: The compound interacts with various enzymes and receptors in the body.
Pathways: It modulates signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oleanolic Acid: A precursor in the synthesis of 27-Norolean-13-en-28-oic acid, 3beta-hydroxy-, methyl ester.
Ursolic Acid: Another oleanane-type triterpenoid with similar biological activities.
Betulinic Acid: A related triterpenoid with anticancer properties.
Uniqueness
This compound is unique due to its specific structural modifications, which confer distinct biological activities and potential therapeutic applications .
Propriétés
Formule moléculaire |
C30H48O3 |
|---|---|
Poids moléculaire |
456.7 g/mol |
Nom IUPAC |
methyl (4aS,6bR,12aR)-10-hydroxy-2,2,6b,9,9,12a-hexamethyl-3,4,5,6,6a,7,8,8a,10,11,12,13,14,14b-tetradecahydro-1H-picene-4a-carboxylate |
InChI |
InChI=1S/C30H48O3/c1-26(2)16-17-30(25(32)33-7)15-10-20-19(21(30)18-26)8-9-23-28(20,5)13-11-22-27(3,4)24(31)12-14-29(22,23)6/h21-24,31H,8-18H2,1-7H3/t21?,22?,23?,24?,28-,29-,30+/m0/s1 |
Clé InChI |
HVJLCVYGDWRBEN-XNGKDKLTSA-N |
SMILES isomérique |
C[C@]12CCC(C(C1CC[C@@]3(C2CCC4=C3CC[C@@]5(C4CC(CC5)(C)C)C(=O)OC)C)(C)C)O |
SMILES canonique |
CC1(CCC2(CCC3=C(C2C1)CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2-[(2,4-Dichlorophenyl)carbamoyl]ethylidene}amino N-phenylcarbamate](/img/structure/B12433647.png)
![N-[(6-chloro-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B12433660.png)




![(3E)-N-(3-chlorophenyl)-3-[[3,5-dimethyl-4-(4-methylpiperazine-1-carbonyl)-1H-pyrrol-2-yl]methylidene]-N-methyl-2-oxo-1H-indole-5-sulfonamide](/img/structure/B12433672.png)


![2-[3-(Chloromethyl)phenyl]-1,3-dioxolane](/img/structure/B12433680.png)
![4,4,5,5-tetramethyl-2-[(1E)-2-[2-(trifluoromethyl)phenyl]ethenyl]-1,3,2-dioxaborolane](/img/structure/B12433682.png)


![[1-(4-nitrophenyl)pyrrolidin-2-yl]methyl Prop-2-enoate](/img/structure/B12433700.png)
